Ethyl 1,4-dimethylpiperazine-2-carboxylate
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Overview
Description
Ethyl 1,4-dimethylpiperazine-2-carboxylate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of N,N’-dimethylethylenediamine with ethyl α,β-dibromopropionate in the presence of sodium carbonate and triethylamine in methanol . The reaction is heated under reflux for five and a half hours, then cooled, filtered, and the precipitate is washed with methanol .Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic ester, and 2 aliphatic tertiary amines .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 186.25 and a molecular formula of C9H18N2O2 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Reactivity
Research has utilized Ethyl 1,4-dimethylpiperazine-2-carboxylate as a key starting material for the synthesis of novel analogues of natural alkaloids. A study by Voievudskyi et al. (2016) explored its utility in synthesizing heterocyclic compounds like pyrrolo[1,2-a]pyrazine derivatives, highlighting its reactivity with various electrophilic reagents and the characterization of new compounds through techniques like NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).
Structural Analysis
This compound has also been part of studies focusing on crystal structure analysis. Dega-Szafran et al. (2006) used X-ray diffraction to determine the crystal structure of its complex with p-hydroxybenzoic acid, revealing intricate hydrogen bond patterns and molecular interactions, providing insights into its structural characteristics (Dega-Szafran et al., 2006).
Catalytic and Chemical Properties
Another application is in catalysis and chemical synthesis. Zhu et al. (2003) studied its role in phosphine-catalyzed annulation reactions, contributing to the synthesis of highly functionalized tetrahydropyridines, illustrating its significance in organic synthesis (Zhu et al., 2003).
Safety and Hazards
Ethyl 1,4-dimethylpiperazine-2-carboxylate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 1,4-dimethylpiperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXUQLWWJFBPKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371348 |
Source
|
Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90729-01-4 |
Source
|
Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90729-01-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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